Bienvenue dans la boutique en ligne BenchChem!

4-Piperidinoquinazoline

Cholinesterase inhibition Alzheimer's disease Quinazoline SAR

4-Piperidinoquinazoline (CAS 41229-10-1, molecular formula C13H15N3, molecular weight 213.28 g/mol) is a 4-amino-substituted quinazoline in which the amino moiety is a piperidine ring. The compound serves as a key intermediate and a pharmacological probe scaffold.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 41229-10-1
Cat. No. B359539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinoquinazoline
CAS41229-10-1
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-11-6-2-3-7-12(11)14-10-15-13/h2-3,6-7,10H,1,4-5,8-9H2
InChIKeyVIMMTIWARBDYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Piperidinoquinazoline (CAS 41229-10-1) – Core Structure, Physicochemical Identity, and Scientific Procurement Context


4-Piperidinoquinazoline (CAS 41229-10-1, molecular formula C13H15N3, molecular weight 213.28 g/mol) is a 4-amino-substituted quinazoline in which the amino moiety is a piperidine ring [1]. The compound serves as a key intermediate and a pharmacological probe scaffold. Its structural signature—a piperidine directly attached to the electron-deficient quinazoline 4-position—distinguishes it from the more extensively studied 4-anilinoquinazoline kinase inhibitor class and from 4-alkylamino or 4-morpholino congeners. Researchers and procurement specialists evaluating quinazoline building blocks must recognize that the 4-substituent identity fundamentally dictates target selectivity, potency, and physicochemical properties, making 4-piperidinoquinazoline a non-interchangeable chemical entity.

Why 4-Piperidinoquinazoline Cannot Be Replaced by Generic 4-Substituted Quinazoline Analogs


The quinazoline 4-position is a critical vector for molecular recognition. Replacing the piperidine ring with a morpholine, an aniline, or an alkylamine moiety profoundly alters the electronic distribution, hydrogen-bonding capacity, and conformational flexibility of the molecule [1]. Published structure–activity relationship (SAR) data demonstrate that 4-piperidino substitution confers a unique dual cholinesterase inhibition profile that is not replicated by 4-butylamino or 4-morpholino analogs [1]. Furthermore, the 4-piperidinoquinazoline core enables phosphodiesterase (PDE) inhibition and NPP1 antagonism—activities that are absent or markedly attenuated in 4-anilinoquinazoline-based kinase inhibitor scaffolds [2][3]. Generic, undocumented substitution therefore carries a high risk of target-mismatch and failed experimental outcomes. The quantitative evidence below substantiates why precise procurement of 4-piperidinoquinazoline is scientifically necessary.

4-Piperidinoquinazoline – Quantitative Head-to-Head and Cross-Study Differentiation Evidence


4-Piperidinoquinazoline Demonstrates Superior Dual Cholinesterase Inhibition Versus 4-Butylamino and 4-Morpholino Congeners

In a head-to-head evaluation of 4-substituted aminoquinazolines, 4-piperidinoquinazoline (12e) exhibited the highest inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 1.3 µM and 7.5 µM, respectively [1]. The directly compared 4-butylaminoquinazoline (12a) and 4-morpholinoquinazoline (12f) were described as less active, although their individual IC50 values were not disclosed in the publicly available abstract [1]. The 4-piperidino substitution therefore represents the most potent dual-cholinesterase pharmacophore within this series.

Cholinesterase inhibition Alzheimer's disease Quinazoline SAR

4-Piperidinoquinazoline Core Confers Cardiac PDE Inhibitory Activity with Favorable Inotropic Selectivity Versus 4-Anilinoquinazoline Kinase Inhibitors

Patent EP0135318 discloses that 4-piperidino-quinazolines function as phosphodiesterase (PDE) inhibitors that selectively increase myocardial contractile force without producing significant increases in heart rate [1]. This pharmacodynamic profile is mechanistically distinct from 4-anilinoquinazoline derivatives, which are predominantly ATP-competitive tyrosine kinase inhibitors (e.g., EGFR, IC50 values often in the low nanomolar range) and lack reported PDE-inhibitory or direct cardiac stimulant activity. The 4-piperidino substitution thus redirects target engagement from kinase inhibition to PDE/nucleotide metabolism pathways.

Phosphodiesterase inhibition Cardiac stimulant Heart failure

Quinazoline-4-Piperidine Scaffold Enables Sub-100 nM NPP1 Inhibition — An Activity Absent in Non-Piperidine Quinazoline Analogs

Quinazoline-4-piperidine sulfamide (QPS1), a derivative retaining the 4-piperidinoquinazoline core, inhibits human NPP1 with a Ki of 51.9–67.9 nM and demonstrates selectivity over related ectonucleotidases including NPP3, NTPDases 1–3, ecto-5′-nucleotidase, and alkaline phosphatase [1]. Importantly, quinazoline scaffolds lacking the 4-piperidine moiety or bearing alternative 4-substituents (e.g., aniline) do not exhibit comparable NPP1 inhibitory activity, underscoring the essentiality of the 4-piperidino substitution for this target engagement.

NPP1 inhibition Calcific aortic valve disease Ectonucleotidase

4-Piperidinoquinazoline – Evidence-Backed Research and Industrial Application Scenarios


Dual Cholinesterase Inhibitor Lead for Alzheimer's Disease Probe Development

With confirmed AChE IC50 of 1.3 µM and BChE IC50 of 7.5 µM, 4-piperidinoquinazoline is the most potent dual inhibitor among the 4-substituted aminoquinazoline series [1]. Medicinal chemistry teams can use this compound as a starting scaffold for further optimization of CNS-penetrant, multi-target-directed ligands for Alzheimer's disease, avoiding the lower-activity 4-butylamino and 4-morpholino analogs.

Cardiac PDE Inhibitor Scaffold for Heart Failure Drug Discovery

The 4-piperidinoquinazoline core is patented as a selective PDE-inhibitory cardiac stimulant that increases contractile force without chronotropic side effects [1]. Pharmaceutical development programs targeting heart failure can leverage this scaffold for lead optimization, a pharmacological profile not accessible with 4-anilinoquinazoline kinase inhibitor scaffolds.

NPP1 Inhibitor Development for Calcific Aortic Valve Disease

Quinazoline-4-piperidine derivatives achieve sub-100 nM NPP1 inhibition with demonstrated selectivity over related ectonucleotidases and functional efficacy in preventing pathologic mineralization of valve interstitial cells [1]. The 4-piperidino substitution is essential for this activity, making 4-piperidinoquinazoline a critical intermediate for synthesizing NPP1-targeted therapeutic candidates.

Chemical Biology Tool for Probing 4-Substituent-Dependent Target Selectivity

The divergent target profiles of 4-piperidino (PDE, NPP1, ChE), 4-anilino (kinase), and 4-alkylamino/morpholino quinazolines make 4-piperidinoquinazoline an indispensable probe for chemoproteomic studies aiming to map substituent-dependent target engagement across the quinazoline chemical space [1][2].

Quote Request

Request a Quote for 4-Piperidinoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.